[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate [(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17608671
InChI: InChI=1S/C26H24N2O5/c1-20(33-26(30)18-16-21-9-8-14-24(19-21)28(31)32)15-17-25(29)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,9-13,16,18,20,24H,8,14,19H2,1H3/b18-16+/t20-,24?/m1/s1
SMILES:
Molecular Formula: C26H24N2O5
Molecular Weight: 444.5 g/mol

[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate

CAS No.:

Cat. No.: VC17608671

Molecular Formula: C26H24N2O5

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate -

Specification

Molecular Formula C26H24N2O5
Molecular Weight 444.5 g/mol
IUPAC Name [(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate
Standard InChI InChI=1S/C26H24N2O5/c1-20(33-26(30)18-16-21-9-8-14-24(19-21)28(31)32)15-17-25(29)27(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,9-13,16,18,20,24H,8,14,19H2,1H3/b18-16+/t20-,24?/m1/s1
Standard InChI Key DBVXCYXESDPNAF-BADCGIPMSA-N
Isomeric SMILES C[C@H](C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)/C=C/C3=CCCC(C3)[N+](=O)[O-]
Canonical SMILES CC(C#CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C=CC3=CCCC(C3)[N+](=O)[O-]

Introduction

Potential Applications

Compounds with similar structural motifs often exhibit:

  • Biological Activity: The presence of nitro groups and conjugated systems can enhance interactions with biological targets, suggesting potential as pharmaceuticals or agrochemicals.

  • Material Science Applications: Triple bonds and aromatic systems may contribute to electronic properties, making the compound relevant for polymer or material design.

Synthesis Pathways

The synthesis of such molecules typically involves:

  • Alkyne Functionalization: Introduction of the pentynone chain through alkylation or Sonogashira coupling.

  • Ester Formation: Esterification reactions involving carboxylic acids or acid derivatives.

  • Nitro Group Introduction: Electrophilic nitration of cyclohexene derivatives.

Characterization

To confirm the structure, techniques like:

  • NMR Spectroscopy: For detailed structural elucidation.

  • Mass Spectrometry (MS): To determine molecular weight.

  • X-ray Crystallography: For precise 3D structural data.

Data Table Example

PropertyValue/Description
Molecular FormulaCx_{x}Hy_{y}Nz_{z}Ow_{w}
Molecular WeightCalculated based on atomic composition
Functional GroupsAlkyne, ketone, ester, nitro, aromatic
Potential ApplicationsMedicinal chemistry, materials science

If you have access to specific studies or databases that mention this compound, they may provide more targeted insights into its properties and uses. Let me know if further assistance is needed!

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